molecular formula C10H14BrN B12110384 (S)-1-(3-Bromo-4-methylphenyl)propan-1-amine

(S)-1-(3-Bromo-4-methylphenyl)propan-1-amine

Cat. No.: B12110384
M. Wt: 228.13 g/mol
InChI Key: QJZKKHIDKVGVMA-JTQLQIEISA-N
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Description

(S)-1-(3-Bromo-4-methylphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromo-4-methylphenyl)propan-1-amine typically involves the following steps:

    Bromination: The starting material, 4-methylphenylpropan-1-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride.

    Chiral Resolution: The racemic mixture of 1-(3-Bromo-4-methylphenyl)propan-1-amine is resolved into its enantiomers using chiral resolution techniques such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chiral resolution processes, optimized for yield and purity. The use of continuous flow reactors and automated chromatography systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromo-4-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

(S)-1-(3-Bromo-4-methylphenyl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including chiral ligands and catalysts.

    Biological Studies: The compound is employed in studies investigating the structure-activity relationships of amine-containing molecules.

    Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromo-4-methylphenyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups on the phenyl ring influence the compound’s binding affinity and selectivity. The amine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Bromo-4-methylphenyl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(3-Bromo-4-methylphenyl)ethan-1-amine: A structurally similar compound with an ethyl group instead of a propyl group.

    1-(3-Bromo-4-methylphenyl)propan-2-amine: A compound with the amine group on the second carbon of the propyl chain.

Uniqueness

(S)-1-(3-Bromo-4-methylphenyl)propan-1-amine is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

(1S)-1-(3-bromo-4-methylphenyl)propan-1-amine

InChI

InChI=1S/C10H14BrN/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6,10H,3,12H2,1-2H3/t10-/m0/s1

InChI Key

QJZKKHIDKVGVMA-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](C1=CC(=C(C=C1)C)Br)N

Canonical SMILES

CCC(C1=CC(=C(C=C1)C)Br)N

Origin of Product

United States

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